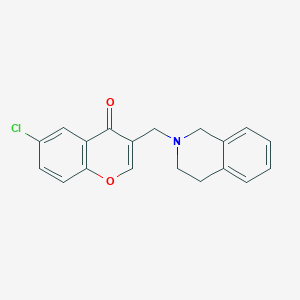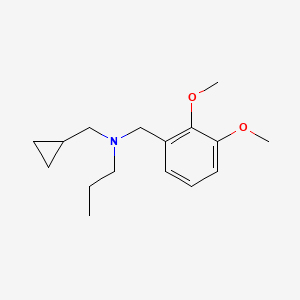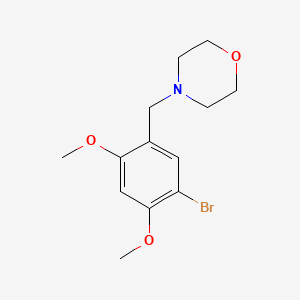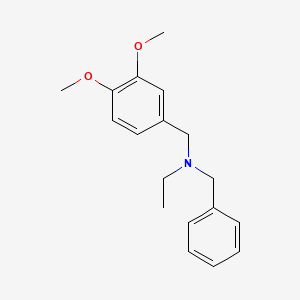![molecular formula C21H23F3N2 B3851120 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851120.png)
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group and a phenylprop-2-enyl group
Preparation Methods
The synthesis of 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators.
Attachment of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be attached through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new psychoactive substances or analgesics.
Materials Science: Its trifluoromethyl group imparts hydrophobic properties, making it useful in the development of water-repellent materials and coatings.
Biological Studies: The compound can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3-trifluoromethylphenyl)piperazine (TFMPP): TFMPP is known for its psychoactive properties and has been studied for its effects on serotonin receptors.
1-(2,3-dihydro-1H-inden-2-yl)piperazine: This compound has been investigated for its potential as an antidepressant and anxiolytic agent.
The unique combination of the trifluoromethyl group and the phenylprop-2-enyl group in this compound distinguishes it from other piperazine derivatives, potentially offering distinct pharmacological and material properties.
Properties
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2/c1-17(14-18-6-3-2-4-7-18)16-25-10-12-26(13-11-25)20-9-5-8-19(15-20)21(22,23)24/h2-9,14-15H,10-13,16H2,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOHIEVBGWOZBE-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[(4-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3851047.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3851055.png)
![N-(cyclopropylmethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B3851057.png)
![2-bromo-4-{[butyl(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3851064.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)
![3-[[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]methyl]-6,8-dichlorochromen-4-one](/img/structure/B3851071.png)


![1-[2-Hydroxypropyl-[(2-prop-2-enoxyphenyl)methyl]amino]propan-2-ol](/img/structure/B3851086.png)

![1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3851100.png)

![2-[(2-Prop-2-enoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3851126.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide](/img/structure/B3851145.png)
